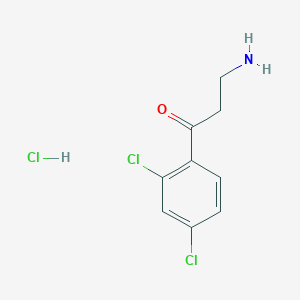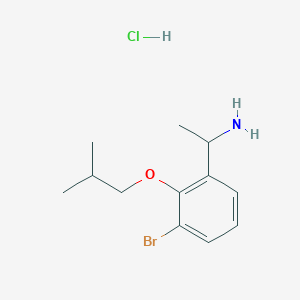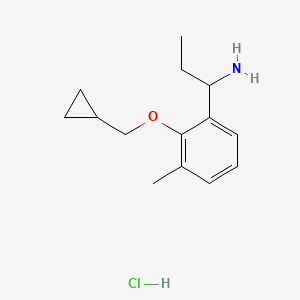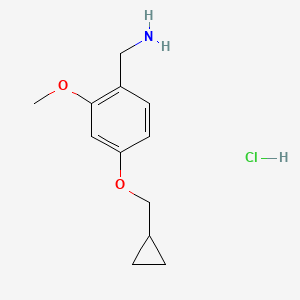
3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride
Overview
Description
3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride, also known as 3-AP, is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 276.6 g/mol. 3-AP has a variety of biochemical and physiological effects, which makes it an important tool for researchers studying biochemistry, physiology, and drug development.
Scientific Research Applications
Spectroscopic Characterization and Crystal Structures
A study by Kuś et al. (2016) provides a comprehensive chemical characterization of two cathinone derivatives closely related to 3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride. These derivatives were analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography, which are essential for identifying unknown substances and confirming their purity and composition (Kuś et al., 2016).
Pharmacological Studies
In a different study, pharmacological effects of a compound structurally similar to 3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride, namely PF-244, were investigated. The focus was on cerebral and cardiovascular systems, demonstrating how compounds of this nature can influence these systems. This study highlights the potential of such compounds in medical research, particularly in cerebral vasodilation and oxygen supply to cerebral tissue (Kadokawa et al., 1975).
Synthesis and Structural Analysis
Salian et al. (2018) conducted research on the synthesis of chalcone derivatives, including a compound similar to 3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride. This research is crucial for understanding the synthesis process and the resulting crystal structures of such compounds. It contributes to the broader field of organic chemistry and helps in understanding the physical and chemical properties of these compounds (Salian et al., 2018).
Polymorphism Studies
A study by Vogt et al. (2013) on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally similar to 3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride, sheds light on the polymorphic forms of such compounds. Understanding the polymorphism of these compounds is crucial in pharmaceuticals, as it affects the drug's bioavailability, stability, and solubility (Vogt et al., 2013).
Antifungal Activity
A study by Arnoldi et al. (2007) focused on the synthesis and evaluation of antifungal activity of N-substituted propylamines, including a derivative similar to 3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride. This study is significant for understanding the potential antifungal applications of such compounds, offering insights into their use in agriculture and medicine (Arnoldi et al., 2007).
properties
IUPAC Name |
3-amino-1-(2,4-dichlorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c10-6-1-2-7(8(11)5-6)9(13)3-4-12;/h1-2,5H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJYQKNZPDMABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)





![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)
![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)